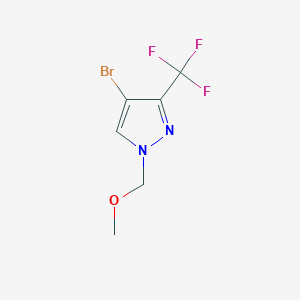

4-Bromo-1-(methoxymethyl)-3-(trifluoromethyl)pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms. The bromo, methoxymethyl, and trifluoromethyl groups in “4-Bromo-1-(methoxymethyl)-3-(trifluoromethyl)pyrazole” are functional groups attached to this pyrazole ring .

Molecular Structure Analysis

The molecular structure of a compound like “this compound” would consist of a pyrazole ring with the bromo, methoxymethyl, and trifluoromethyl groups attached at the 4, 1, and 3 positions respectively .Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including substitutions, additions, oxidations, and reductions . The specific reactions that “this compound” can undergo would depend on the reactivity of the functional groups and the conditions of the reaction.Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a bromo group might increase the compound’s density and boiling point, while the presence of a trifluoromethyl group might increase its stability and lipophilicity .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

4-Bromo-1-(methoxymethyl)-3-(trifluoromethyl)pyrazole is utilized in the synthesis of various heterocyclic compounds. For instance, its application is noted in the synthesis of methyl 2,3-anhydro-4-deoxy-6-O-methyl-α-DL-lyxo-hexopyranoside, involving bromomethoxylation processes (Sweet & Brown, 1968). Similarly, it serves as a precursor for synthesizing diverse pyrazole derivatives, as demonstrated in the preparation of 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles (Martins et al., 2013).

Development of Pharmaceuticals and Ligands

The compound is instrumental in pharmaceutical research, particularly in creating new molecular frameworks for potential medicinal applications. For example, the synthesis of various substituted 4-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-5-methyl-1H-pyrazol-3-ol derivatives, which are further analyzed for their biological properties, demonstrates its significance in drug development (Vaddiraju et al., 2022).

Chemical Transformation and Functionalization

This chemical is also crucial in the chemical transformation and functionalization of pyrazoles. For instance, its role in the regioselective metalation of pyrazole 1-oxides leading to the synthesis of 3,4,5-trisubstituted 1-hydroxypyrazoles highlights its importance in fine-tuning chemical structures for various applications (Paulson et al., 2002).

Catalysis and Synthesis Techniques

In catalysis, this compound is used in copper-catalyzed synthesis processes, such as in the preparation of 4-trifluoromethyl pyrazoles, showcasing its versatility in catalytic methods (Lu et al., 2019).

Analytical Studies and Spectroscopy

The compound is also employed in analytical studies and spectroscopy. For example, its use in the characterization of novel pyrazole-based heterocycles attached to sugar moieties, and their subsequent screening for anti-diabetic activity, illustrates its role in analytical chemistry and pharmaceutical research (Vaddiraju et al., 2022).

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 4-Bromo-1-(methoxymethyl)-3-(trifluoromethyl)pyrazole is liver alcohol dehydrogenase . This enzyme plays a crucial role in the metabolism of alcohols in the liver.

Mode of Action

This compound acts as an inhibitor of liver alcohol dehydrogenase . By binding to this enzyme, it prevents the normal metabolism of alcohols, which can lead to changes in the biochemical pathways within the liver.

Biochemical Pathways

The inhibition of liver alcohol dehydrogenase by this compound affects the metabolism of alcohols . This can lead to an accumulation of alcohols in the liver, potentially causing liver damage over time.

Pharmacokinetics

It is known to beslightly soluble in water , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties. The solubility of a compound can impact its bioavailability, with less soluble compounds generally having lower bioavailability.

Result of Action

The inhibition of liver alcohol dehydrogenase by this compound can lead to an accumulation of alcohols in the liver . Over time, this can cause liver damage, potentially leading to conditions such as alcoholic liver disease.

Propriétés

IUPAC Name |

4-bromo-1-(methoxymethyl)-3-(trifluoromethyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrF3N2O/c1-13-3-12-2-4(7)5(11-12)6(8,9)10/h2H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFPLLQROCWCJGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C=C(C(=N1)C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2877135.png)

![2-Methoxyethyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2877136.png)

![N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-N'-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE](/img/structure/B2877138.png)

![Ethyl 2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2877139.png)

![2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2877143.png)

![8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2877146.png)

![2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide](/img/structure/B2877150.png)

![(2E)-2-[(4-chlorophenyl)sulfonyl]-3-(2-thienyl)prop-2-enenitrile](/img/structure/B2877154.png)

![2-{[3-(2,5-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide](/img/structure/B2877157.png)